ZERENEX ZXG005066
Description
ZERENEX ZXG005066 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C . Key properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
- Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
- Synthetic Accessibility Score: 2.07, reflecting moderate complexity in synthesis .
Potential applications include pharmaceutical intermediates or research tools, given its boronic acid group’s utility in Suzuki-Miyaura cross-coupling reactions.
Properties
CAS No. |
1105191-03-4 |
|---|---|
Molecular Formula |
C10H15N7 |
Molecular Weight |
233.27 |
IUPAC Name |
3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H15N7/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16/h7,11H,2-6H2,1H3 |
InChI Key |
KCJKRRWWXAEAFL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1 |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG005066 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZXG005066 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ZERENEX ZXG005066 involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|---|---|
| This compound | - | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Bromo, chloro substituents |
| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Identical formula; positional isomer |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.85 | C₆H₄BBrCl₂O₂ | 269.72 | 2.98 | <0.1 | Additional chlorine substituent |
| (4-Bromo-2-fluorophenyl)boronic acid | 0.78 | C₆H₅BBrFO₂ | 219.82 | 1.89 | 0.35 | Fluorine substituent |
Key Findings:
Lipophilicity : The dichloro-substituted analog (Log P = 2.98) is more lipophilic than ZXG005066 (Log P = 2.15), which may reduce aqueous solubility but enhance membrane permeability.
Solubility : Fluorine substitution ((4-Bromo-2-fluorophenyl)boronic acid) increases solubility to 0.35 mg/mL, suggesting halogen electronegativity impacts polarity .
Synthetic Complexity : ZXG005066’s synthetic accessibility score (2.07) is comparable to analogs, but additional substituents (e.g., dichloro) may require more intricate purification steps.
Functional and Application-Based Comparison
Insights:
- Bioavailability : ZXG005066 and its fluoro-substituted analog exhibit high BBB permeability, making them candidates for central nervous system-targeted drug development .
- Catalytic Utility : All compounds serve as cross-coupling reagents, but ZXG005066’s balanced Log P and solubility optimize its use in diverse reaction conditions.
- Safety Profile: None exhibit CYP inhibition or P-gp substrate activity, reducing drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
